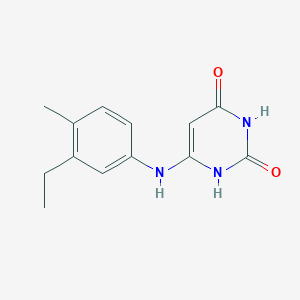6-(3-Ethyl-4-methylanilino)uracil
CAS No.: 87986-17-2
Cat. No.: VC13834824
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87986-17-2 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18) |
| Standard InChI Key | GNENZJCWXXDRKE-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C |
| Canonical SMILES | CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
6-(3-Ethyl-4-methylanilino)uracil is characterized by a uracil core substituted at the 6-position with a 3-ethyl-4-methylaniline group. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione |
| Molecular Formula | |
| Molecular Weight | 245.28 g/mol |
| SMILES | CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C |
| InChIKey | GNENZJCWXXDRKE-UHFFFAOYSA-N |
The anilino substituent at position 6 introduces steric and electronic modifications that enhance interactions with bacterial DNA polymerase IIIC .
Physicochemical Properties
The compound’s solubility and stability are influenced by its hydrogen-bonding capacity. The uracil core provides two keto groups () at positions 2 and 4, while the anilino group contributes aromaticity and hydrophobicity. These features facilitate penetration into bacterial cells while maintaining affinity for the polymerase active site.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 6-(3-ethyl-4-methylanilino)uracil involves nucleophilic aromatic substitution. Uracil derivatives undergo displacement of the 6-amino group with 3-ethyl-4-methylaniline under controlled conditions. This reaction typically employs polar aprotic solvents (e.g., dimethylformamide) and catalytic bases to deprotonate the aniline nitrogen.
N3-Substituted Derivatives
Modifications at the N3 position of the uracil ring significantly enhance antibacterial activity. Alkyl chains (ethyl to hexyl) at N3 improve binding affinity for DNA polymerase IIIC by occupying a hydrophobic pocket adjacent to the active site. For example:
| Derivative | (μM) | MIC (μg/mL) |
|---|---|---|
| N3-Ethyl-EMAU | 0.02 | 0.5 |
| N3-Hexyl-EMAU | 0.05 | 2.0 |
Longer alkyl chains (e.g., hexyl) reduce antimicrobial potency despite stronger enzyme inhibition, likely due to impaired cellular uptake .
Mechanism of Action
Competitive Inhibition
6-(3-Ethyl-4-methylanilino)uracil acts as a competitive inhibitor of dGTP, binding to the nucleotide triphosphate site of DNA polymerase IIIC. Structural studies reveal hydrogen bonds between the uracil’s N3-H and O4 groups and conserved residues (e.g., Arg215, Asp112) in the polymerase . This interaction mimics the dGTP-dC base pair, stalling DNA synthesis.
Bactericidal Effects
By blocking replication, the compound induces bactericidal effects in Gram-positive pathogens such as Bacillus subtilis and Staphylococcus aureus. Time-kill assays demonstrate a >99% reduction in bacterial viability within 4 hours at 2× MIC .
Antibacterial Activity
In Vitro Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 4.0 μg/mL. Notable results include:
| Organism | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Enterococcus faecalis | 2.0 |
Activity against Gram-negative bacteria is negligible due to limited membrane permeability .
In Vivo Protection
In murine models of lethal B. subtilis infection, intraperitoneal administration of 20 mg/kg 6-(3-ethyl-4-methylanilino)uracil achieved 90% survival at 72 hours. Efficacy correlates with serum concentrations exceeding the MIC for >50% of the dosing interval .
Research Advancements and Limitations
Resistance Mechanisms
Prolonged exposure to sub-inhibitory concentrations can select for mutations in the polC gene (encoding DNA polymerase III). Common mutations (e.g., Gly157Arg) reduce inhibitor binding without compromising enzymatic activity .
Pharmacokinetic Challenges
Despite potent in vitro activity, the compound’s therapeutic utility is limited by rapid hepatic clearance (t₁/₂ = 1.2 hours in mice) and poor oral bioavailability (<10%). Prodrug strategies (e.g., esterification of the N3 alkyl chain) are under investigation to improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume